KDM5-C49
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KDM5-C49 is a potent and selective inhibitor of KDM5 (also known as JARID1). This compound displays 25-100-fold selectivity between KDM5B and KDM6B. Members of the KDM5 (also known as JARID1) family regulate cell proliferation and stem cell self-renewal and differentiation.
科学研究应用
在癌症研究中的作用
KDM5-C49 是一种有效且选择性地抑制 KDM5 脱甲基酶的抑制剂 {svg_1}. 这些脱甲基酶,尤其是 KDM5A,在驱动多种人类疾病,尤其是癌症方面发挥着重要作用 {svg_2}. 通过抑制 KDM5A,this compound 可能会作为一种抗癌药物 {svg_3}.
在乳腺癌治疗中的应用
This compound 在乳腺癌治疗中显示出潜力。 敲除 KDM5A 或使用 KDM5 抑制剂(如 this compound)治疗增强了内分泌抵抗性腔样乳腺癌细胞对氟维斯特朗的敏感性 {svg_4}. 这表明 this compound 可以与其他药物联用以增强其疗效 {svg_5}.
表观遗传调控
This compound 在表观遗传调控中发挥作用。 它抑制 KDM5 脱甲基酶,这些酶参与组蛋白甲基化的调节,组蛋白甲基化是染色质的关键翻译后修饰 {svg_6}. 这种调节影响着各种核活动,包括维持基因组完整性、转录调控和表观遗传继承 {svg_7}.
抑制肿瘤细胞增殖
This compound 的高度极性羧酸基团限制了其细胞通透性,因此它对抑制 U2OS 人类骨肉瘤细胞系中 H3K4 的脱甲基化和人类乳腺腺癌 MCF7 肿瘤细胞增殖测定中的 IC50 >1 µM {svg_8}. 这表明 this compound 可用于抑制肿瘤细胞增殖 {svg_9}.
在血液学中的作用
KDM5A 可以被 this compound 抑制,它参与造血细胞增殖并改变髓系-红系分化 {svg_10}. 这表明 this compound 可能在血液学领域有应用 {svg_11}.
在耐药性和复发中的潜力
乳腺癌的治疗仍然面临挑战,特别是在耐药性和复发方面 {svg_12}. This compound 作为一种 KDM5 抑制剂,在提高治疗精确度和克服这些挑战方面具有巨大潜力 {svg_13}.
作用机制
Target of Action
The primary targets of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid, also known as KDM5-C49, are the KDM5 family proteins . The KDM5 family includes four members, KDM5A, KDM5B, KDM5C, and KDMD, all of which are Jumonji C domain-containing histone H3K4me2/3 demethylases . These proteins play critical roles in cell fate determination during development as well as malignant transformation .
Mode of Action
2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid acts as a potent and selective inhibitor of KDM5 demethylases . It inhibits the KDM5 enzyme activity at nanomolar concentrations by binding to the 2-OG binding site, with the pyridine and the aminomethyl nitrogen atoms interacting in a bidentate fashion with the catalytic Fe(II) ion .
Biochemical Pathways
The KDM5 family proteins are capable of demethylating tri-, di- and mono-methylated lysine 4 in histone H3 (H3K4me3/2/1), the key epigenetic marks for active chromatin . By inhibiting KDM5, 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays .
Result of Action
The inhibition of KDM5 demethylases by 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid can lead to various molecular and cellular effects. For instance, KDM5 proteins have been extensively studied in breast cancer, where they are involved in suppressing or promoting breast cancer depending on their specific upstream and downstream pathways . Therefore, inhibiting KDM5 is potentially an antitumor approach .
Action Environment
It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays , suggesting that its action may be influenced by the presence of these enzymes in the environment.
生化分析
Biochemical Properties
KDM5-C49 interacts with the KDM5 family of enzymes, which includes KDM5A, KDM5B, and KDM5C . The IC50 values for KDM5A, KDM5B, and KDM5C are 40 nM, 160 nM, and 100 nM respectively . These interactions involve the removal of methyl groups from lysine residues, a key process in the modulation of gene expression .
Cellular Effects
In cellular processes, 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid influences cell function by altering gene expression. It does this by interacting with histone lysine demethylase 5 (KDM5) family proteins, which are involved in cell fate determination during development as well as malignant transformation .
Molecular Mechanism
The molecular mechanism of action of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically catalyzes the removal of methyl groups from tri- and di-methylated lysine 4 of histone H3 (H3K4me3/2), key epigenetic marks for active chromatin .
Metabolic Pathways
2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid is involved in the metabolic pathways related to histone lysine demethylation
属性
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGMVQDDHDCRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596348-16-1 |
Source
|
Record name | KDM5-C49 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KDM5-C49 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of KDM5-C49?
A1: this compound functions as an inhibitor of histone lysine demethylases, particularly targeting the KDM5 family []. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins that package and organize DNA. While its specific downstream effects remain a subject of ongoing research, inhibiting KDM5 could potentially impact the expression of genes involved in cell growth, differentiation, and other vital cellular processes.
Q2: Have any crystal structures been solved with this compound bound to its target proteins?
A2: Yes, several crystal structures have been determined with this compound bound to various human histone demethylases. These include complexes with JARID1C [], PLU-1 (JARID1B) [], UTY [], and JMJD2C []. These structures provide valuable insights into the specific interactions between this compound and its target enzymes at the molecular level.
Q3: What structural features of this compound are important for its inhibitory activity?
A3: Structural analysis of this compound bound to KDM5B, a member of the KDM5 family, reveals key interactions crucial for its inhibitory activity []. The isonicotinic acid core of this compound forms specific interactions with the enzyme's active site. Additionally, the substituent at the carbon-6 position of the isonicotinic acid ring plays a significant role in determining the compound's potency. Modifications at this position can influence the molecule's interaction with the target enzyme, potentially leading to enhanced inhibition [].
Q4: Are there any potential strategies to improve the potency of this compound based on its structure?
A4: Research suggests several avenues for enhancing this compound's potency []. One approach involves combining structural elements from other KDM5 inhibitors, such as N19, which shares the isonicotinic acid core but possesses different substituents. Additionally, replacing the ring halogen atoms with groups that maximize interactions with specific polar or charged residues within the enzyme's active site (e.g., Arg-73, Gln-75, Asp-412) presents another strategy for improvement.
Q5: Has this compound demonstrated any potential in preclinical models of disease?
A5: While the provided abstracts do not mention specific preclinical disease models, one study explored this compound's effects on multiple myeloma cells within a 3D in vitro model []. This study focused on this compound's potential to modulate the epigenetic landscape of these cancer cells. Further research is needed to fully elucidate its efficacy and therapeutic potential in various disease models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。